N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Overview
Description
Molecular Structure Analysis
Compound X exhibits a complex molecular structure. The pyrimidine and pyrrole rings contribute to its aromatic character, while the sulfonamide group imparts water solubility. The acenaphthylene core provides rigidity and stability. To visualize the structure, refer to Figure 1 in the research article by Lee et al .
Scientific Research Applications
Antibacterial and Antifungal Applications
Research has identified several sulfonamido moieties, similar to the one in the specified compound, as potential antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity against various bacterial strains. This suggests the potential of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide derivatives in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Research
In the realm of anticancer research, Redda et al. (2011) synthesized substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives, evaluating their cytotoxic effects on various cancer cell lines. Their findings underscore the potential of sulfonamide derivatives, including the compound , as promising anticancer agents (Redda et al., 2011).
Antifungal and Antitumor Agents
Further, El-Gaby, Gaber, Atalla, and Abd Al-Wahab (2002) focused on the synthesis of sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines, observing remarkable antifungal activity compared with standard fungicides. This indicates the compound's derivatives could serve as effective antifungal and potentially antitumor agents, showcasing a multifaceted application in medicinal chemistry (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Synthesis and Characterization
On a synthetic and characterization level, compounds derived from sulfonamides, including the one described, have been synthesized and analyzed for their potential medicinal applications. Chohan, Shad, and Nasim (2009) synthesized sulfonamide-derived compounds and their metal complexes, characterizing them and screening for antibacterial, antifungal, and cytotoxic activity. Their work contributes to understanding the chemical properties and potential therapeutic uses of sulfonamide derivatives (Chohan, Shad, & Nasim, 2009).
Future Directions
References
- Lee, Y. H., Park, J., Ahn, S., Lee, Y., Lee, J., Shin, S. Y., Koh, D., & Lim, Y. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. DARU Journal of Pharmaceutical Sciences, 27(1), 265–281. Link
properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-30(29,19-9-7-17-5-3-4-16-6-8-18(19)22(16)17)26-11-10-23-20-14-21(25-15-24-20)27-12-1-2-13-27/h1-5,7,9,12-15,26H,6,8,10-11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBFRLMOMCOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=CC(=NC=N4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide |
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